molecular formula C12H15NO4 B14731568 2-(4-Acetamido-3,5-dimethylphenoxy)acetic acid CAS No. 6337-46-8

2-(4-Acetamido-3,5-dimethylphenoxy)acetic acid

Cat. No.: B14731568
CAS No.: 6337-46-8
M. Wt: 237.25 g/mol
InChI Key: MQFVHAVMJZSALX-UHFFFAOYSA-N
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Description

2-(4-Acetamido-3,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of an acetamido group, two methyl groups, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetamido-3,5-dimethylphenoxy)acetic acid typically involves the reaction of 4-acetamido-3,5-dimethylphenol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide as a base and solvents like ethanol or water to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetamido-3,5-dimethylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

2-(4-Acetamido-3,5-dimethylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetamido-3,5-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxyacetic acid moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
  • 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
  • 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid

Uniqueness

2-(4-Acetamido-3,5-dimethylphenoxy)acetic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents on the phenoxy ring.

Properties

CAS No.

6337-46-8

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(4-acetamido-3,5-dimethylphenoxy)acetic acid

InChI

InChI=1S/C12H15NO4/c1-7-4-10(17-6-11(15)16)5-8(2)12(7)13-9(3)14/h4-5H,6H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

MQFVHAVMJZSALX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C)OCC(=O)O

Origin of Product

United States

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